molecular formula C11H12BrNO3S B2962212 1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone CAS No. 2222512-01-6

1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone

Cat. No.: B2962212
CAS No.: 2222512-01-6
M. Wt: 318.19
InChI Key: ICLCJFCKBSMPKP-UHFFFAOYSA-N
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Description

1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone is a chemical compound with the molecular formula C11H12BrNO3S It is characterized by the presence of a bromobenzene sulfonyl group attached to an azetidine ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone typically involves the reaction of 4-bromobenzenesulfonyl chloride with azetidine in the presence of a base, followed by the introduction of an ethanone group. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or tetrahydrofuran.

    Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzene sulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while oxidation of the ethanone group would yield a carboxylic acid.

Scientific Research Applications

1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzene sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(4-Chlorobenzene)sulfonyl]azetidin-1-yl}ethanone
  • 1-{3-[(4-Methylbenzene)sulfonyl]azetidin-1-yl}ethanone
  • 1-{3-[(4-Fluorobenzene)sulfonyl]azetidin-1-yl}ethanone

Uniqueness

1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and may enhance the compound’s ability to form stable complexes with proteins or other targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[3-(4-bromophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c1-8(14)13-6-11(7-13)17(15,16)10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLCJFCKBSMPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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